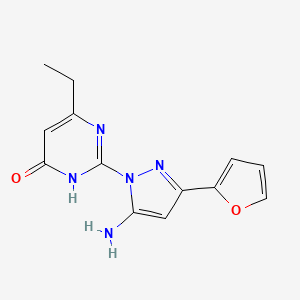
2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one
説明
2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one, or 6-ethyl-5-amino-3-furancarboxamide, is a heterocyclic compound found in nature, and has been studied for its potential medicinal properties. It is a pyrazole derivative, and has been studied for its ability to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound has been studied for its potential to act as an anti-inflammatory agent, and has been found to have anti-tumor, anti-oxidant, and anti-allergic properties.
科学的研究の応用
Antimicrobial Activity
Compounds containing the pyrazole and furan rings, such as the one , have been synthesized and shown to exhibit significant antimicrobial properties . These compounds have been tested against various bacterial strains like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as fungal strains like Aspergillus niger and Candida albicans. The presence of electron-withdrawing groups or halogens on the phenyl ring enhances antimicrobial activity, suggesting potential for the development of new antimicrobial agents.
Antitubercular Potential
Imidazole-containing compounds, which share structural similarities with the target compound, have been evaluated for their antitubercular activity against Mycobacterium tuberculosis . The presence of certain substituents has shown to increase the potency against this pathogen, indicating that similar modifications to the target compound could yield promising antitubercular agents.
Anticancer Activity
Novel chalcones with a furan-pyrazole moiety have been investigated for their effectiveness against lung carcinoma cell lines (A549) . These studies involve molecular docking and various molecular techniques to understand the compounds’ mechanisms of action, suggesting that the target compound could be a candidate for anticancer drug development.
Antileishmanial and Antimalarial Evaluation
Research has been conducted on compounds with structural features similar to the target compound for their antileishmanial and antimalarial activities . Molecular docking studies help in understanding the interaction of these compounds with biological targets, which is crucial for the design of new drugs to combat these diseases.
Anti-inflammatory and Analgesic Properties
Compounds with pyrazole nuclei, like the target compound, are known to possess anti-inflammatory and analgesic properties . These activities are highly valuable in the development of new treatments for conditions causing inflammation and pain.
Antioxidant Properties
The pyrazole nucleus is also associated with antioxidant properties . Antioxidants are important for protecting cells from damage caused by free radicals, and the target compound could contribute to the development of new antioxidant therapies.
Antiviral Activity
Imidazole derivatives have shown antiviral activity , which could be extrapolated to the target compound due to its structural similarity. This opens up possibilities for research into new antiviral drugs, especially in the face of emerging viral diseases.
Antiulcer Activity
The core structure of imidazole, which is related to the target compound, is found in drugs with antiulcer activity . This suggests potential applications in the treatment of ulcers, with the possibility of the target compound being used as a lead structure for developing new antiulcer medication.
特性
IUPAC Name |
2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-4-ethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-2-8-6-12(19)16-13(15-8)18-11(14)7-9(17-18)10-4-3-5-20-10/h3-7H,2,14H2,1H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAASIRINWZTCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384418.png)
![4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B1384420.png)
![2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1384421.png)



![6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384426.png)
![7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384427.png)
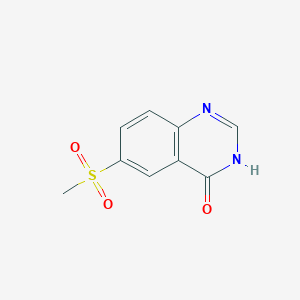
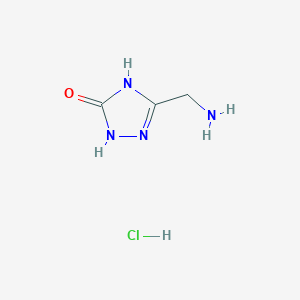
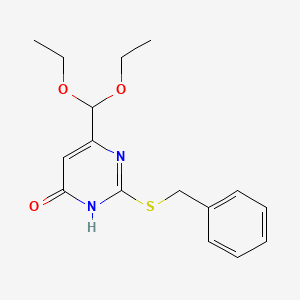
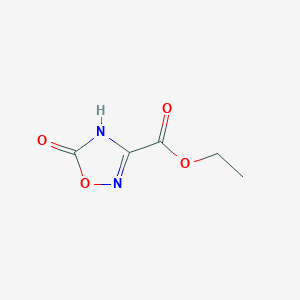
![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one](/img/structure/B1384436.png)
![2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B1384439.png)